molecular formula C7H7BrO B1354613 5-Bromo-2-methylphenol CAS No. 36138-76-8

5-Bromo-2-methylphenol

Cat. No. B1354613
CAS RN: 36138-76-8
M. Wt: 187.03 g/mol
InChI Key: OONJCAWRVJDVBB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylphenol is an organic compound with the empirical formula C7H7BrO . It has a molecular weight of 187.03 . It is a light yellow solid .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylphenol consists of a phenol ring with a bromine atom attached at the 5th position and a methyl group attached at the 2nd position .


Physical And Chemical Properties Analysis

5-Bromo-2-methylphenol has a melting point of 75-80 °C and a boiling point of 144-146 °C (at a pressure of 1.1 Torr) . It has a predicted density of 1.554±0.06 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Antibacterial Properties

Bromophenols, including compounds similar to 5-Bromo-2-methylphenol, have been identified in marine algae such as Rhodomela confervoides. These compounds exhibit notable antibacterial activities. For instance, Xu et al. (2003) isolated various bromophenols from Rhodomela confervoides, with some demonstrating significant antibacterial properties against various bacterial strains (Xu et al., 2003).

Synthesis Techniques

The compound has been synthesized through practical methods, such as the one-pot C-H activation/borylation/oxidation sequence presented by Norberg, Smith, and Maleczka (2011). This technique facilitates the generation of 3-bromo-5-methylphenol from 3-bromotoluene on a multigram scale (Norberg, Smith, & Maleczka, 2011).

Corrosion Inhibition

El-Lateef et al. (2015) synthesized novel Schiff bases, including 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, which showed significant inhibition activity for carbon steel corrosion in acidic and chloride-containing media. The efficiency of these inhibitors was studied through electrochemical and surface characterization methods (El-Lateef et al., 2015).

Antioxidant Activity

Li et al. (2011) isolated a variety of bromophenols from the marine red alga Rhodomela confervoides, demonstrating significant antioxidant activities stronger than or comparable to certain standard antioxidants. These findings suggest the potential of including these compounds in formulations to prevent oxidative deterioration of food (Li et al., 2011).

Enzymatic Reactions

Research by Neilson et al. (1988) on the methylation of halogenated phenols, including derivatives similar to 5-Bromo-2-methylphenol, by bacterial cell extracts, revealed insights into theenzymatic reactions involved in the methylation process. This study highlighted the diverse range of halogenated phenols and catechols that can be methylated by these enzymatic processes, indicating potential applications in biodegradation and biochemical pathways (Neilson et al., 1988).

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Synthesized bromophenols from red algae, including those structurally similar to 5-Bromo-2-methylphenol, have been evaluated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Guo et al. (2011) reported moderate PTP1B inhibitory activities for these compounds, which could be useful in exploring their potential therapeutic applications (Guo et al., 2011).

Epigenetic Inhibition

Valente et al. (2012) identified bis(bromo- and dibromo-phenol) derivatives as selective inhibitors for PR-SET7 and EZH2, two enzymes involved in epigenetic regulation. These findings suggest potential applications in cancer treatment, as these compounds induced cell death and differentiation in leukemia cells (Valente et al., 2012).

Potential in Wine Flavoring

Research by Barbe et al. (2014) identified 2-bromo-4-methylphenol as a compound responsible for an "iodine" off-flavor in wines treated by acidification techniques. This study highlighted the importance of this compound in influencing the sensory qualities of wines, suggesting its potential implications in food and beverage industries (Barbe et al., 2014).

Safety And Hazards

5-Bromo-2-methylphenol is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONJCAWRVJDVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505631
Record name 5-Bromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylphenol

CAS RN

36138-76-8
Record name 5-Bromo-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methylphenol
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Synthesis routes and methods I

Procedure details

5-Amino-2-methylphenol (5 g, 0.04 mol) was dissolved in HBr (20 mL) and H2O (20 mL) was added dropwise maintaining a temperature below 0° C. The resulting mixture was stirred for 5 min and a solution of NaNO2 (2.76 g, 0.04 mol) in H2O (7.5 mL) was added dropwise. The mixture was stirred for 30 min below 0° C. Then a solution of cuprous bromide (5.73 g, 0.04 mol) in HBr (7.5 mL) cooled to 0° C. was added dropwise. The resulting mixture was warmed to RT and then refluxed for 2 h. The reaction was cooled and filtered through celite. The filtrate was diluted with water and extracted with EtOAc. The organic extract was dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by column chromatography (2.5% EtOAc-97.5% Hexane) to give the pure title compound (1.57 g, 20%). 1H NMR (500 MHz, CDCl3): δ 6.97 (s, 3H), 4.89 (s, 1H), 2.19 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
5.73 g
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
20%

Synthesis routes and methods II

Procedure details

A solution of concentrated sulphuric acid (6 mL) in distilled water (75 mL) was added to 5-bromo-2-methylaniline (1 g, 5.38 mmol). The resultant suspension was heated to 90° C. and stirred for 4.5 h. The reaction mixture was then cooled using an ice bath and a solution of sodium nitrite (384 mg, 5.57 mmol) in water (5 mL) was added to the reaction mixture at 0° C. The reaction was then allowed to warm to ambient temperature. The reaction mixture was then added to a solution of concentrated sulphuric acid (6 mL) in water (75 mL) which had been preheated to 90° C. The reaction mixture was stirred for 1 h at 90° C. and allowed to cool, on standing, overnight. A precipitate was observed in the reaction mixture. The precipitate was collected by filtration, washed with water, and dried in a vacuum oven to afford 5-bromo-2-methylphenol as a brown solid (510 mg, 2.73 mmol, 51%). M.S. (ESI) (m/z) 185, 187[M−H]−
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
384 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 5-amino-2-methylphenol (10 g, 81.2 mmol) in hydrobromic acid (40 mL, 48% solution) and water (50 mL) at 0° C. was added a solution of sodium nitrite (5.6 g, 81.2 mmol) in water (15 mL) and the mixture stirred at this temperature for 30 minutes. To this was added copper (I) bromide (11.6 g, 81.2 mmol) in hydrobromic acid (15 mL, 48% solution) and the reaction was subsequently heated at reflux for 2 hours. Upon cooling to room temperature the resulting mixture was extracted with ethyl acetate (2×200 mL) and the combined organic extracts were washed with aqueous potassium hydroxide solution (˜1 M, 200 mL), dried (magnesium sulphate) and concentrated under reduced pressure. The crude product was purified by column chromatography [SiO2; light petroleum to 4:1 light petroleum-ethyl acetate] to give the title compound as a colourless oil, which crystallised to give fine colourless needles upon standing overnight (4 g, 26%). Rf=0.26 [4:1 light petroleum-ethyl acetate]. 1H NMR δ 2.21 (3 H, s), 4.89-4.95 (1 H, br, s), 6.96-6.97 (1 H, br, m), 6.99-7.00 (2 H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-methylphenol
Reactant of Route 2
5-Bromo-2-methylphenol
Reactant of Route 3
5-Bromo-2-methylphenol
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methylphenol
Reactant of Route 5
5-Bromo-2-methylphenol
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methylphenol

Citations

For This Compound
23
Citations
JM Brittain, PBD de la Mare… - Journal of the Chemical …, 1981 - pubs.rsc.org
… Previously Janney had recorded its preparation (mp 94 "C) from 5-bromo-2-methylphenol … of the two ; but by treating 5-bromo-2-methylphenol with bromine in aqueous acetic acid we …
Number of citations: 22 pubs.rsc.org
ZT Du, S Zheng, G Chen, D Lv - Molecules, 2011 - mdpi.com
… 5-Bromo-2-methylphenol methyl ether (6b). A mixture of 5-bromo-2-methylaniline (8 g, 42.9 … for 1 h and then poured into ice to give crude 5-bromo-2-methylphenol (8, 4.2 g, 52%). Then …
Number of citations: 16 www.mdpi.com
P Joseph-Nathan, R Tovar-Miranda… - Journal of Natural …, 1988 - ACS Publications
… 3-Methylveratrole and 5-bromo-2-methylphenol are commercially available. … A solution of 5-bromo-2-methylphenol (300 mg, 1.60 mmol) (27) in 50 ml anhydrous Me2CO was treated …
Number of citations: 17 pubs.acs.org
P Weyermann, F Diederich - Helvetica chimica acta, 2002 - Wiley Online Library
… of 5-bromo-2-methylphenol (7; 2.806 g, 15.0 mmol) in MeCN (60 ml) was cooled to 08 in an ice bath, and anh. K2CO3 (8.800 g, 60.0 mmol) was added. After 30 min, the green-yellow …
Number of citations: 68 onlinelibrary.wiley.com
E Bey, S Marchais-Oberwinkler, M Negri… - Journal of medicinal …, 2009 - ACS Publications
… The title compound was prepared by reaction of 5-bromo-2-methylphenol (250 mg, 1.34 mmol), [5-(4-methoxyphenyl)-2-thienyl]boronic acid (16b) (690 mg, 2.95 mmol), cesium …
Number of citations: 100 pubs.acs.org
B Felber, F Diederich - Helvetica chimica acta, 2005 - Wiley Online Library
… The synthesis of boronate 8 started from 5-bromo-2-methylphenol 9 [17], which was iodinated with NaOCl/NaI [18] to give 10 (Scheme 1). MOM (Methoxymethyl) Protection of the …
Number of citations: 39 onlinelibrary.wiley.com
Y Su, HP Li, M Zhang, XW Ding, JH Xu, Q Chen… - …, 2022 - Wiley Online Library
S‐adenosyl‐L‐methionine (SAM)‐dependent O‐methyltransferases (O‐MTs) are a class of valuable and attractive biocatalysts for alkylation of catechols. In this work, an O‐…
Y Song, Y Li, R Yu, K Zhang… - Advanced Optical Materials, 2023 - Wiley Online Library
… M2 was synthesized by starting from a nucleophilic substitution reaction between 5-bromo-2-methylphenol and 1-fluoro-2-nitrobenzene, followed by a Suzuki CC coupling reaction …
Number of citations: 2 onlinelibrary.wiley.com
A Dennig - 2014 - core.ac.uk
The field of biocatalytic synthesis is of growing importance for the development of new and environmentally friendly synthetic routes to bulk and fine chemicals. P450 monooxygenases …
Number of citations: 4 core.ac.uk
E Bey, S Marchais-Oberwinkler, M Negri… - … of a New Class of Potent … - core.ac.uk
… The title compound was prepared by reaction of 5-bromo-2-methylphenol (250 mg, 1.34 mmol),[5-(4-methoxyphenyl)-2-thienyl]-boronic acid (16b)(690 mg, 2.95 mmol), caesium …
Number of citations: 3 core.ac.uk

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